DDR1-IN-1 (hydrate)
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Overview
Description
DDR1-IN-1 (hydrate) is a selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by matrix collagens. DDR1 plays a crucial role in cell proliferation, differentiation, adhesion, migration, and invasion. DDR1-IN-1 binds to DDR1 and inhibits its autophosphorylation with an IC50 value of 105 nanomolar and an EC50 value of 87 nanomolar . This compound demonstrates weaker inhibition for DDR2 and has a good selectivity profile against a panel of 451 kinases .
Preparation Methods
The synthesis of DDR1-IN-1 involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
DDR1-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DDR1-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DDR1 and its effects on various cellular processes.
Biology: Investigated for its role in cell proliferation, differentiation, adhesion, migration, and invasion.
Industry: Utilized in the development of selective DDR1 inhibitors for various therapeutic applications.
Mechanism of Action
DDR1-IN-1 exerts its effects by binding to DDR1 and inhibiting its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, differentiation, adhesion, migration, and invasion . The molecular targets include DDR1 and, to a lesser extent, DDR2. The pathways involved include the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
DDR1-IN-1 is unique in its high selectivity for DDR1 compared to DDR2 and other kinases. Similar compounds include:
DDR1-IN-2: Another selective DDR1 inhibitor with a different chemical structure.
DDR2-IN-1: A selective inhibitor of DDR2 with weaker inhibition for DDR1.
These compounds differ in their selectivity profiles, chemical structures, and specific applications in scientific research and medicine.
Properties
Molecular Formula |
C30H33F3N4O4 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;hydrate |
InChI |
InChI=1S/C30H31F3N4O3.H2O/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);1H2 |
InChI Key |
QSSRNPHRICJNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.O |
Origin of Product |
United States |
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